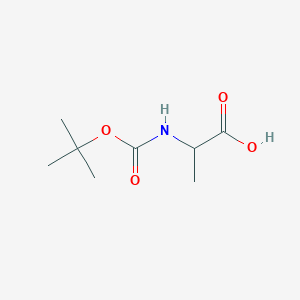

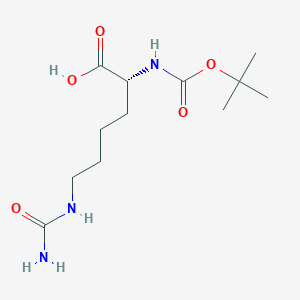

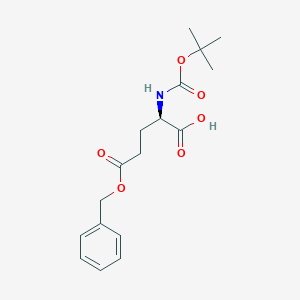

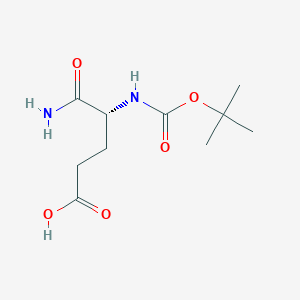

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as anthracene-9-carboxylic acid, is a naturally occurring organic compound that is widely used in scientific research. It is a type of carboxylic acid that is composed of a nine-carbon aromatic ring with two carboxylic acid groups attached. Anthracene-9-carboxylic acid has a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials.

Applications De Recherche Scientifique

Synthesis and Fluorescence Properties

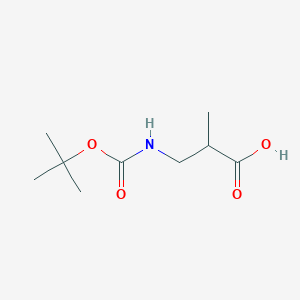

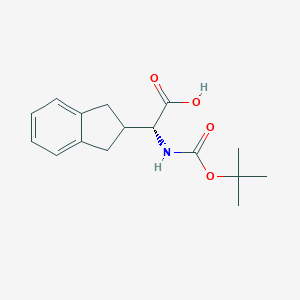

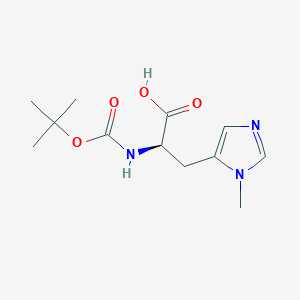

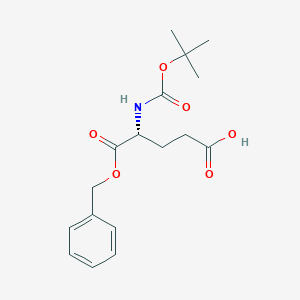

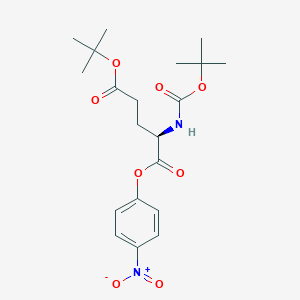

The chemical compound (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is involved in the synthesis of unique molecular structures due to its functional groups. For instance, the synthesis of related compounds, such as (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, demonstrates the utility of anthracene derivatives in creating compounds with significant fluorescence properties. These properties are crucial for applications in materials science, particularly in the development of fluorescent markers and probes for biochemical research (Memeo, Distante, & Quadrelli, 2014).

Photomechanical Organic Microcrystals

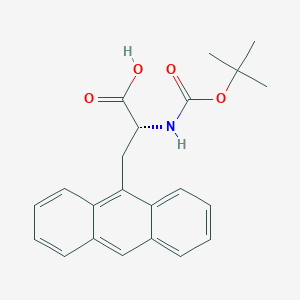

Another fascinating application of anthracene derivatives involves the development of photomechanical organic microcrystals. A study involving (E)-3-(Anthracen-9-yl)acrylic acid, a related compound, highlighted the potential of using tert-butyl esters as starting materials for growing high-quality, size-uniform microcrystals. These microcrystals exhibit photomechanical responses, such as photoinduced coiling-uncoiling transitions, making them suitable for advanced materials science applications, including the development of smart materials and sensors (Al‐Kaysi et al., 2015).

Enantioselective Synthesis

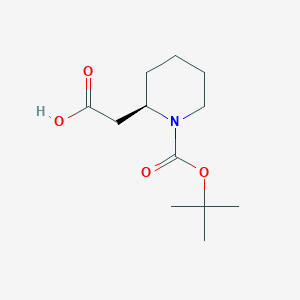

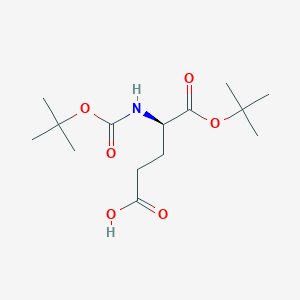

The enantioselective synthesis of neuroexcitant analogs, utilizing tert-butoxycarbonyl-protected amino acids, underscores the role of (R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid and its derivatives in the synthesis of biologically active compounds. These syntheses contribute to pharmaceutical research by providing access to pure enantiomers of bioactive molecules, which is crucial for drug development and the study of biological systems (Pajouhesh et al., 2000).

Asymmetric Hydrogenation

The compound also finds application in the asymmetric hydrogenation processes, serving as a precursor for the synthesis of β-amino acid pharmacophores. This demonstrates its utility in organic synthesis, particularly in the generation of chiral molecules that are important for the development of new drugs and materials (Kubryk & Hansen, 2006).

Propriétés

IUPAC Name |

(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375794 |

Source

|

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

128050-98-6 |

Source

|

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.